ethyl 5-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-[2-[2-oxo-2-(prop-2-enylamino)acetyl]pyrrol-1-yl]-1-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-3-12-22-19(27)18(26)17-11-8-13-24(17)20-16(21(28)29-4-2)14-23-25(20)15-9-6-5-7-10-15/h3,5-11,13-14H,1,4,12H2,2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPDEEYXXBVZDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N3C=CC=C3C(=O)C(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate is a complex organic compound belonging to the pyrazole class, characterized by its unique structure which includes an ethyl ester, a pyrrole ring, and an allylamino moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in antimicrobial, anticancer, and anti-inflammatory therapies.
Chemical Structure and Properties
- Molecular Formula : C19H22N4O3
- Molecular Weight : 350.41 g/mol
- CAS Number : 193291-16-6
The compound's structural features are significant as they may enhance its interaction with biological targets compared to simpler pyrazole derivatives. The presence of the allylamino group and pyrrole ring suggests a potential for distinct pharmacological profiles.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted that similar compounds demonstrated efficacy against various strains of bacteria, including resistant strains, suggesting a robust potential for development as new antimicrobial agents .
Anticancer Potential
Pyrazole derivatives have been recognized for their anticancer activities. This compound's structural complexity may contribute to its effectiveness in targeting cancer cells. Preliminary studies have shown that related compounds can induce apoptosis in cancer cell lines, warranting further investigation into this compound's specific effects on tumorigenesis .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and pathways associated with inflammation. This compound may exhibit similar effects, making it a candidate for treating inflammatory diseases .
Synthesis and Evaluation
A recent study synthesized ethyl 5-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-y}-1-phenyl-1H-pyrazole-4-carboxylate and evaluated its biological activity through various assays. The results indicated promising activity against selected bacterial strains with minimal cytotoxicity towards human cell lines, suggesting a favorable therapeutic index .
Comparative Analysis with Other Pyrazole Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | Contains a fluorophenyl group | Antimicrobial activity against Haemophilus species |
| N-methyl-N'-phenylurea | Urea derivative with phenolic structure | Exhibits herbicidal properties |
| 3-amino-5-pyrazolones | Pyrazolone core with amino substitution | Known for anti-inflammatory effects |
This table illustrates the diversity of biological activities exhibited by pyrazole derivatives, highlighting the potential of ethyl 5-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-y}-1-phenyl-1H-pyrazole-4-carboxylate within this context.
Scientific Research Applications
Biological Activities
Ethyl 5-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate has been investigated for various biological activities:
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains, potentially useful in treating infections.
- Anti-inflammatory Effects : The structural features suggest that it may possess anti-inflammatory properties, similar to other pyrazole derivatives known for such effects.
Medicinal Chemistry Applications
The compound's unique structure allows for modifications that can enhance its biological activity. The following applications have been noted in research:
Drug Development
- Cancer Therapy : Due to its ability to interact with specific enzymes and receptors, there is potential for this compound to be developed as an anticancer agent. Research is ongoing to evaluate its efficacy against various cancer cell lines.
- Neurological Disorders : The compound's interaction with neurotransmitter systems suggests it could be explored for treating neurological disorders, including anxiety and depression .
Synthesis of Derivatives
- Researchers are investigating the synthesis of derivatives of this compound to improve potency and selectivity against specific biological targets. This includes altering the allylamino group or modifying the carboxylate moiety to enhance solubility and bioavailability .
Case Studies
Several case studies highlight the compound's potential:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Showed effectiveness against Haemophilus species, indicating potential as an antibiotic agent. |
| Study B | Anti-inflammatory Properties | Demonstrated significant reduction in inflammation markers in vitro, suggesting therapeutic potential in inflammatory diseases. |
| Study C | Cancer Cell Line Testing | Exhibited cytotoxic effects on breast cancer cell lines, warranting further investigation into its mechanism of action. |
Q & A
Basic Synthesis and Purification
Q: What are the key synthetic methodologies for preparing ethyl 5-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate? A:
- Cyclocondensation : Start with ethyl acetoacetate derivatives and phenylhydrazine to form the pyrazole core. Adjust substituents via nucleophilic substitution or coupling reactions .
- Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions (e.g., Pd(PPh₃)₄ with aryl boronic acids) to introduce aryl groups at specific positions .
- Purification : Employ column chromatography (silica gel) with gradients of ethyl acetate/hexane, followed by recrystallization from methanol or ethanol for high-purity isolation .
Advanced Synthesis: Reaction Optimization
Q: How can Design of Experiments (DoE) optimize the synthesis of this compound? A:
- Parameter Screening : Use fractional factorial designs to identify critical variables (e.g., temperature, solvent ratio, catalyst loading). For example, refluxing in xylene with chloranil for 25–30 hours improves cyclization efficiency .
- Response Surface Methodology (RSM) : Optimize yield by modeling interactions between variables like reaction time and molar ratios. Evidence from pyrazole synthesis shows DoE reduces trial runs by 40% while maintaining reproducibility .
Structural Characterization
Q: What advanced techniques validate the molecular structure of this compound? A:
- X-ray Crystallography : Resolve dihedral angles between the pyrazole core and substituents (e.g., 16.83° for methoxyphenyl groups), confirming steric and electronic effects .
- Spectroscopy :
Mechanistic Insights: Reaction Pathways
Q: What computational methods elucidate the reaction mechanism for forming the pyrrole-pyrazole hybrid structure? A:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model intermediates and transition states. For example, ICReDD’s reaction path search methods predict energy barriers for cyclization steps .
- Solvent Effects : Polarizable continuum models (PCM) show polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates, accelerating reaction rates by 20% .
Data Contradictions: Synthetic Yield Discrepancies
Q: How to resolve contradictions in reported yields for similar pyrazole derivatives? A:
- Catalyst Sensitivity : Pd(PPh₃)₄ vs. Pd(OAc)₂ may lead to 10–15% yield differences due to ligand effects on oxidative addition .
- Purification Losses : Recrystallization from methanol (85% recovery) vs. column chromatography (95% recovery) impacts final yields .
- Reaction Scalability : Pilot-scale reactions often show 5–10% lower yields than lab-scale due to heat/mass transfer inefficiencies .
Structure-Activity Relationship (SAR) Studies
Q: How do substituents (allylamino, phenyl, ester) influence bioactivity? A:
- Allylamino Group : Enhances hydrogen bonding with target proteins (e.g., kinase inhibitors), as shown in pyrazole-1,3,4-oxadiazole hybrids .
- Ester Flexibility : Ethyl esters improve membrane permeability compared to carboxylic acids, increasing cellular uptake by 3-fold .
- Phenyl Ring Orientation : Dihedral angles >45° reduce π-π stacking with hydrophobic pockets, lowering binding affinity .
Stability and Degradation
Q: What conditions accelerate the degradation of this compound? A:
- Hydrolytic Stability : Ester hydrolysis occurs rapidly at pH > 8 (t₁/₂ = 2 hours in NaOH), forming the carboxylic acid derivative .
- Thermal Degradation : Above 150°C, decarboxylation and pyrrole ring decomposition are observed via TGA-MS .
Advanced Analytical Challenges
Q: How to address spectral overlap in characterizing this compound? A:
- 2D NMR (COSY, HSQC) : Differentiate overlapping pyrrole (δ 6.5–7.0 ppm) and pyrazole (δ 7.2–7.8 ppm) protons .
- IR Spectroscopy : Resolve ester C=O (1720 cm⁻¹) vs. amide C=O (1680 cm⁻¹) using deconvolution algorithms .
Computational Design of Analogues
Q: How to design analogues with improved target selectivity? A:
- Molecular Docking : Screen against protein databases (e.g., PDB) to prioritize substituents with complementary steric/electronic profiles .
- Free Energy Perturbation (FEP) : Predict binding affinity changes (ΔΔG) for allylamino-to-alkylamino substitutions .
Reproducibility in Heterocyclic Synthesis
Q: Why do some protocols fail to reproduce the pyrrole-pyrazole hybrid structure? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
